molecular formula C10H16O2 B1249502 Paeonilactinone

Paeonilactinone

Cat. No. B1249502
M. Wt: 168.23 g/mol
InChI Key: ZRBRUAVSMJRQMW-PRJMDXOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paeonilactinone is a cyclic monoterpene ketone that is bicyclo[3.1.1]heptan-2-one which is substituted at positions 4, 6, and 6 by hydroxymethyl, methyl, and methyl groups (the 1R,4S,5R stereoisomer). It has been found in Japanese Paeoniae Radix, which has been used in various Chinese medicinal preparations as an anodyne, sedative, antispasmodic, and astringent. It has a role as a plant metabolite. It is a carbobicyclic compound, a monoterpenoid, a primary alcohol and a cyclic monoterpene ketone.

Scientific Research Applications

Chemical Structure and Synthesis

  • Chemical Isolation and Structure : Paeonilactone-A, -B, and -C were first isolated from Paeony root, with their structures determined through chemical and spectroscopic studies, highlighting the compound's novel monoterpenoid characteristics (Hayashi et al., 1985).
  • Synthetic Approaches : The first total syntheses of Paeonilactone A, B, and C have been reported, providing a foundation for further pharmacological and chemical studies of these monoterpenes (Richardson et al., 1990).

Pharmacological Activities

  • Anti-Proliferative Activity : Compounds related to Paeonilactone have demonstrated anti-proliferative activities against human breast and ovarian cancer cells, indicating their potential in cancer research (Li et al., 2014).
  • Neuroprotective Properties : Paeonilactone-B and C have shown significant protection of rat cortical cells against oxidative stress, suggesting neuroprotective capabilities (Kim et al., 2009).

Metabolism and Pharmacokinetics

  • Metabolic Pathway Analysis : A study has developed a sensitive analytical method to track the metabolism of albiflorin, a principal component in traditional Chinese medicine, identifying Paeonilactone A and B as main metabolites in rat plasma (Wang et al., 2017).

properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(1R,4S,5R)-4-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one

InChI

InChI=1S/C10H16O2/c1-10(2)7-4-8(10)9(12)3-6(7)5-11/h6-8,11H,3-5H2,1-2H3/t6-,7-,8+/m1/s1

InChI Key

ZRBRUAVSMJRQMW-PRJMDXOYSA-N

Isomeric SMILES

CC1([C@@H]2C[C@H]1C(=O)C[C@@H]2CO)C

Canonical SMILES

CC1(C2CC1C(=O)CC2CO)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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